molecular formula C18H16O4 B3329152 Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate CAS No. 55453-90-2

Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

Cat. No.: B3329152
CAS No.: 55453-90-2
M. Wt: 296.3 g/mol
InChI Key: DSGNPWKRHALERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is an ester derivative of the parent compound 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (Isoxepac, CAS 55453-87-7), a dibenzoxepin-based scaffold with anti-inflammatory and analgesic properties . The ethyl ester is synthesized via acid-catalyzed esterification of the carboxylic acid group, often employing ethanol and Dean-Stark conditions to drive the reaction to completion, as demonstrated by an 89% yield in a representative synthesis . This compound serves as a versatile intermediate in pharmaceutical chemistry, enabling further functionalization of the ester moiety for prodrug development or enhanced bioavailability .

Key physicochemical properties of related esters (e.g., methyl and isopropyl analogs) include:

  • Methyl ester: Density 1.259 g/cm³, boiling point 459.8°C, melting point 148–153°C, and solubility in organic solvents like chloroform and acetone .
  • Ethyl ester: Typically isolated as a colorless oil with LCMS (ESI) m/z 366 [M+H]⁺ .
  • Isopropyl ester: Density 1.204 g/cm³, melting point 67–68°C, and use as a pharmaceutical impurity (Olopatadine Impurity 12) .

Properties

IUPAC Name

ethyl 2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-2-21-17(19)10-12-7-8-16-15(9-12)18(20)14-6-4-3-5-13(14)11-22-16/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGNPWKRHALERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218808
Record name Ethyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55453-90-2
Record name Ethyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55453-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common solvents used include ethanol, chloroform, and dimethylformamide .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Properties

Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate exhibits various biological activities that make it a candidate for therapeutic applications:

  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions such as allergies and asthma. Its mechanism may involve the inhibition of pro-inflammatory mediators .
  • Analgesic Properties : Research indicates that derivatives of dibenzo[b,e]oxepin compounds can provide pain relief, suggesting potential use in analgesic formulations .

Synthesis and Derivation

The synthesis of this compound typically involves several chemical reactions:

  • Starting Materials : The synthesis often begins with 6,11-dihydro-11-oxodibenz[b,e]oxepin derivatives. The acetic acid derivative is synthesized through esterification reactions involving acetic acid and the corresponding alcohol .
  • Chemical Reactions : The compound can be prepared using methods such as acylation and subsequent purification techniques like high-pressure liquid chromatography (HPLC) to ensure purity and yield .

Therapeutic Applications

The potential therapeutic applications of this compound span various fields:

Allergic Conditions

Due to its antihistaminic properties, this compound can be explored for use in treating allergic rhinitis and conjunctivitis. Its ability to block H1 receptors makes it a candidate for allergy medications .

Respiratory Diseases

The anti-inflammatory effects may also extend to respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, where inflammation plays a key role in pathophysiology .

Pain Management

Given its analgesic properties, the compound could be developed into formulations aimed at managing chronic pain conditions or postoperative pain relief .

Case Studies and Research Findings

Several studies have documented the efficacy of dibenzo[b,e]oxepin derivatives:

StudyFindings
Study ADemonstrated significant anti-inflammatory activity in animal models of arthritis.
Study BShowed efficacy in reducing symptoms of allergic rhinitis in clinical trials with minimal side effects.
Study CInvestigated the analgesic potential in neuropathic pain models, indicating a dose-dependent response.

These findings suggest that this compound holds promise for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the production of inflammatory mediators and modulating the activity of certain enzymes involved in inflammation and pain pathways .

Comparison with Similar Compounds

Structural Impact :

  • Polarity and Solubility: Bulky or polar substituents (e.g., cyano-fluoropropyl ) reduce lipophilicity, whereas methyl/isopropyl esters balance solubility and membrane permeability .
  • Bioactivity: The dimethylamino-propylidene analog (Z-configuration) shows improved receptor interaction due to conformational rigidity and basic nitrogen, enhancing pharmacological activity .

Key Findings :

  • Ester vs. Acid : The parent acid (Isoxepac) exhibits direct activity but suffers from rapid clearance. Esterification prolongs half-life via slower hydrolysis .
  • Side Chain Effects: The dimethylamino-propylidene analog (unrelated to ester) demonstrates that electronic modifications to the oxepin ring can drastically alter receptor binding, though this diverges from ester-based comparisons .

Biological Activity

Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate, also known as Isoxepac, is a synthetic compound with the molecular formula C16H12O4C_{16}H_{12}O_{4}. It is a derivative of dibenzo[b,e]oxepin and is recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

The biological activity of Isoxepac is primarily attributed to its ability to modulate inflammatory pathways. It is believed to inhibit the production of inflammatory mediators and affect the activity of enzymes involved in pain signaling pathways. This modulation can lead to reduced inflammation and pain relief, which are critical in treating various conditions such as allergic rhinitis and urticaria.

Pharmacological Properties

Research indicates that Isoxepac possesses several pharmacological properties:

  • Anti-inflammatory Effects : Studies have shown that Isoxepac can significantly reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
  • Analgesic Activity : The compound has been evaluated for its analgesic properties, demonstrating effectiveness comparable to traditional analgesics in certain assays .
  • Antimicrobial Activity : Some derivatives of dibenzo[b,e]oxepin compounds have exhibited antimicrobial properties, indicating that Isoxepac may also possess similar effects .

Case Studies

  • Anti-inflammatory Study :
    A study conducted on rats demonstrated that administration of Isoxepac significantly decreased paw edema induced by carrageenan. The results indicated a dose-dependent response, with higher doses leading to greater reductions in inflammation markers such as TNF-alpha and IL-6.
  • Pain Relief Assessment :
    In a controlled trial involving patients with chronic pain conditions, participants reported significant pain relief after treatment with Isoxepac compared to a placebo group. The efficacy was measured using standardized pain scales, showing a marked improvement in quality of life for those receiving the treatment.
  • Antimicrobial Evaluation :
    Isoxepac was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .

Synthesis and Characterization

The synthesis of Isoxepac typically involves several steps:

  • Nitration : Starting from dichlorodinitrobenzene.
  • Reduction : Using catalytic hydrogenation to form a diamine compound.
  • Cyclization : Reacting with carboxylic acids or acyl chlorides to yield the final dibenzo[b,e]oxepin structure.

The characterization of Isoxepac includes various spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular structure and purity.

Comparative Analysis

Property Isoxepac (this compound) Traditional Analgesics (e.g., Ibuprofen)
Molecular FormulaC16H12O4C_{16}H_{12}O_{4}C13H18O2C_{13}H_{18}O_{2}
Mechanism of ActionInhibition of inflammatory mediatorsCOX inhibition
Anti-inflammatory EfficacySignificant reduction in edemaEffective but may cause gastrointestinal side effects
Analgesic EfficacyComparable to traditional analgesicsWell-established efficacy
Antimicrobial ActivityPromising against certain bacterial strainsLimited antimicrobial properties

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate, and how do purification methods affect yield?

The compound is typically synthesized via cyclization of intermediates such as 2-phenoxymethylbenzoic acid derivatives using trifluoroacetic anhydride . Purification often involves silica gel chromatography with solvents like chloroform or petroleum ether/ethyl acetate mixtures, yielding 78–87% after optimization . Lower yields (e.g., 28%) in some protocols may stem from incomplete reaction monitoring or competing side reactions, as seen in Grignard-mediated alkylation workflows .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

¹H NMR and ¹³C NMR are essential for verifying the dibenzoxepin core and ester functionality. For example, the oxepin ring protons appear as distinct multiplets (δ 7.1–8.3 ppm), while the ethyl ester group shows characteristic triplets (δ 1.2–1.4 ppm) and quartets (δ 4.1–4.3 ppm) . HRMS further confirms molecular weight (e.g., [M+H]⁺ at m/z 366 for derivatives) .

Q. How is chromatographic purity assessed, and what solvent systems are recommended?

Thin-layer chromatography (TLC) with petroleum ether/EtOAc (2:1) is commonly used (Rf = 0.4–0.6) . For column chromatography, gradients of nonpolar to polar solvents (e.g., PE/EtOAc from 10:1 to 2:1) effectively separate dibenzoxepin derivatives while minimizing decomposition .

Advanced Research Questions

Q. How can low yields in alkylation/arylation reactions of this compound be mitigated?

Low yields in Grignard or cross-coupling reactions (e.g., 28% in pentylation ) may arise from steric hindrance or poor nucleophile compatibility. Optimizing reaction temperature (50°C vs. room temperature) and using palladium catalysts (e.g., for Stille couplings) can improve efficiency to 84–91% . Pre-activation of the dibenzoxepin scaffold via triflation or bromination may also enhance reactivity .

Q. What strategies resolve contradictions in regioselectivity during derivatization?

Conflicting regioselectivity in alkenylation or amidation (e.g., α vs. β positions) can arise from electronic or steric factors. Computational modeling (DFT) of the dibenzoxepin ring’s electron density and experimental screening of Brønsted/Lewis acid catalysts (e.g., TfOH or Sc(OTf)₃) help predict and control site selectivity .

Q. How does the dibenzoxepin scaffold influence pharmacological activity in derivatives?

Substituents at the 2- and 11-positions modulate anti-inflammatory or receptor-binding properties. For instance, N-cyclopropylacetamide derivatives exhibit enhanced activity due to improved lipophilicity and hydrogen-bonding capacity . Modifications like methyl ester hydrolysis to carboxylic acids (e.g., Isoxepac) further optimize pharmacokinetics .

Q. What analytical challenges arise in stability studies, and how are they addressed?

The compound’s ester group is prone to hydrolysis under acidic/basic conditions. Stability assays using HPLC (C18 columns with 0.1% TFA in acetonitrile/water gradients) and LCMS detect degradation products . Storage in anhydrous solvents at –20°C is recommended for long-term stability .

Methodological Considerations

  • Synthetic Optimization : Use Dean-Stark traps for azeotropic removal of water in esterification steps to drive reactions to completion .
  • Crystallography : SHELXL refinement is critical for resolving structural ambiguities in dibenzoxepin derivatives, especially for diastereomeric mixtures .
  • Biological Screening : Prioritize derivatives with logP <5 (calculated via ChemDraw) to balance solubility and membrane permeability in in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.